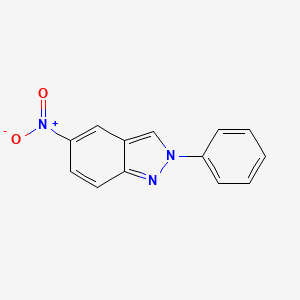

5-Nitro-2-phenylindazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-6-7-13-10(8-12)9-15(14-13)11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEXSNSVJTVIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Nitro 2 Phenylindazole and Its Derivatives

Foundational Approaches to Indazole Ring Formation

The creation of the 2-phenylindazole scaffold is a critical first step, and several methods have been developed to achieve this. These approaches often begin with precursors that can be induced to cyclize and form the bicyclic indazole structure.

Cadogan Cyclization and its Variants in 2-Phenylindazole Synthesis

The Cadogan reductive cyclization is a prominent and widely utilized method for synthesizing 2-phenyl-2H-indazoles. orgsyn.org This reaction typically involves the deoxygenation of a nitroaromatic compound, which then cyclizes to form the desired heterocyclic system. aub.edu.lb A common starting point is the condensation of an o-nitrobenzaldehyde with an aniline (B41778) to form an o-nitrobenzalaniline (a Schiff base). orgsyn.org This intermediate is then treated with a reducing agent, classically triethyl phosphite (B83602), at elevated temperatures to induce cyclization. orgsyn.org The triethyl phosphite serves to deoxygenate the nitro group, facilitating the formation of the N-N bond and subsequent ring closure to yield the 2-phenylindazole core. orgsyn.orgaub.edu.lb

Variants of the Cadogan cyclization have been developed to improve reaction conditions and efficiency. These include one-pot procedures that combine the initial imine formation and the subsequent cyclization, streamlining the synthetic process. researchgate.netnih.gov Catalytic versions of the Cadogan cyclization are also being explored, aiming to reduce the amount of phosphorus reagents required and operate under milder conditions. mit.edu Research has shown that strained phosphetane (B12648431) precatalysts can be more effective than traditional acyclic phosphines in driving the reductive cyclization. mit.edu Mechanistic studies suggest that the reaction may proceed through intermediates other than a simple nitrene, with evidence pointing towards the involvement of 2H-indazole N-oxides. aub.edu.lbnih.govescholarship.orgacs.org

Table 1: Representative Conditions for Cadogan Cyclization

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| o-Nitrobenzaldehyde, Aniline | 1. Reflux in ethanol (B145695); 2. Triethyl phosphite, 150°C | 2-Phenylindazole | 52-62 | orgsyn.org |

| o-Nitrobenzaldehyde, Aniline | 1. Ultrasound, 40°C, neat; 2. Triethyl phosphite, reflux | 2-Phenylindazole | Similar or better than conventional | researchgate.netnih.gov |

| N-phenyl o-nitrobenzaldimine | Strained phosphetane precatalyst, hydrosilane | 2-Phenylindazole | - | mit.edu |

Ultrasound-Assisted Synthesis Protocols for 2-Phenyl-2H-Indazole Scaffolds

The application of ultrasound irradiation has emerged as a green and efficient alternative to conventional heating methods for the synthesis of 2-phenyl-2H-indazole scaffolds. researchgate.net This technique, often used in conjunction with the Cadogan cyclization, can significantly reduce reaction times and improve yields. researchgate.netmdpi.com In a typical ultrasound-assisted protocol, the condensation of o-nitrobenzaldehyde and an aniline to form the Schiff base is carried out under neat (solvent-free) conditions with ultrasonic irradiation. nih.gov This is followed by the addition of triethyl phosphite and reflux to complete the cyclization. researchgate.net

The benefits of sonochemistry in this context include enhanced mass and heat transfer, which can accelerate the reaction rate. nih.govresearchgate.net One-pot procedures combining ultrasound-assisted Schiff base formation and subsequent cyclization have been reported to be highly effective. nih.govresearchgate.net These methods are not only more energy-efficient but also simplify the workup process. mdpi.com The use of ultrasound has been shown to be compatible with a variety of substituted anilines, allowing for the synthesis of a diverse range of 2-phenyl-2H-indazole derivatives. researchgate.net

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Method | Reaction Time | Energy Consumption | Yield | Reference |

| Conventional Heating | Days | Higher | Moderate (46-54%) | mdpi.com |

| Ultrasound Irradiation | Hours | Lower | Substantially higher | mdpi.com |

Rearrangement-Based Synthetic Routes to Indazole Core Structures (e.g., from Nitroisatins)

An alternative and novel approach to the indazole core involves the rearrangement of isatin (B1672199) derivatives. Specifically, a method has been developed for the synthesis of polyfunctional indazoles through the unexpected rearrangement of various 7-nitroisatins when reacted with hydrazine (B178648) hydrate. researchgate.netresearchgate.netmsu.ru This reaction proceeds via a direct, metal-free C-H amination to form the new pyrazole (B372694) ring of the indazole system. researchgate.netresearchgate.netmsu.ru This rearrangement provides a unique pathway to indazole structures that might be difficult to access through more traditional cyclization methods. The scope and limitations of this approach have been investigated, along with methods for the further functionalization of the resulting indazole derivatives. researchgate.netresearchgate.net

Regioselective Introduction and Modification of the Nitro Group at the 5-Position

Once the 2-phenylindazole core is established, or by using a pre-functionalized starting material, the nitro group must be introduced at the 5-position of the indazole ring. This requires careful control of the reaction conditions to ensure the desired regioselectivity.

Strategies for 5-Nitroindazole (B105863) Formation

A common strategy for the synthesis of 5-nitroindazole involves starting with a precursor that already contains a nitro group at the equivalent position. For instance, 2-methyl-4-nitroaniline (B30703) can be diazotized with sodium nitrite (B80452) in acetic acid. chemicalbook.comorgsyn.org The resulting diazonium salt then undergoes intramolecular cyclization upon standing to form 5-nitro-1H-indazole. orgsyn.org This product can then be N-phenylated in a subsequent step to yield 5-nitro-2-phenylindazole. The synthesis of various 5-nitroindazole derivatives has been reported, often starting from commercially available 5-nitroindazoles and modifying the substituents at other positions. science.govmdpi.comresearchgate.net

Table 3: Synthesis of 5-Nitro-1H-Indazole

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-nitrotoluene | Sodium nitrite, Glacial acetic acid, 25°C, 3 days | 5-Nitro-1H-indazole | 72-80 | orgsyn.org |

| 2-Methyl-4-nitroaniline | Sodium nitrite, Acetic acid, Water, 0-20°C, 72h | 5-Nitro-1H-indazole | Quantitative | chemicalbook.com |

Post-Cyclization Nitration Methodologies

Direct nitration of the pre-formed 2-phenylindazole ring is another viable route. However, this approach can lead to a mixture of isomers, and achieving high regioselectivity for the 5-position can be challenging. The nitration of aromatic compounds is a classic electrophilic substitution reaction, and the conditions must be carefully controlled to favor the desired product. nih.gov Traditional methods often employ harsh mixed acids (nitric and sulfuric acid), which can lead to over-nitration and poor selectivity. nih.govscirp.org

More modern and regioselective nitration methods are being developed. These include the use of solid zeolite catalysts, which can direct the nitration to the para-position of a substituted benzene (B151609) ring, a principle that can be applied to the phenyl group of 2-phenylindazole or to the indazole ring itself. google.com Other approaches utilize milder conditions, such as nitration in an aqueous sodium dodecylsulfate medium or using Vilsmeier-Haack adducts as the nitrating agent, which can offer high regioselectivity. scirp.orgrsc.org Iron(III) nitrate (B79036) has also been employed for the site-selective nitration of 2H-indazoles, although this has been reported to favor the C7 or C3 position depending on the specific conditions and directing groups. researchgate.netresearchgate.net The development of chemo- and regioselective nitration protocols in aqueous phases represents a move towards more environmentally benign and safer processes. nih.gov

Synthetic Pathways for Phenyl Substitution at the 2-Position

The introduction of a phenyl group at the N-2 position of the indazole ring is a key synthetic step that can be achieved through several N-arylation methodologies. The regioselectivity of this reaction, favoring either the N-1 or N-2 position, is a significant challenge that can be controlled by careful selection of catalysts, ligands, and reaction conditions.

N-arylation of indazoles is a fundamental transformation for creating N-arylindazole derivatives. Historically, copper-catalyzed methods, such as the Ullmann condensation, have been employed. These reactions typically involve coupling an indazole with an aryl halide in the presence of a copper catalyst (e.g., CuI) and a base (e.g., KOH, K₃PO₄) in a high-boiling polar solvent like DMF. beilstein-journals.orgnih.gov The use of ligands, such as 1,10-phenanthroline, can facilitate the reaction, allowing for the synthesis of N-phenyl and N-thiazolyl-1H-indazoles from less reactive ortho-chlorinated arylhydrazones via an intramolecular N-arylation pathway. beilstein-journals.org

Modern methods often provide higher yields and greater functional group tolerance. Transition-metal-catalyzed cross-coupling reactions, particularly those using palladium and copper, have become the methods of choice for their efficiency and broad applicability. nih.govorganic-chemistry.org These approaches allow for the coupling of indazoles with a wide range of aryl halides and boronic acids. organic-chemistry.org

Table 1: Comparison of General N-Arylation Methods for Indazoles

| Method | Catalyst System | Typical Substrates | Key Features |

| Ullmann Condensation | CuI / Base (e.g., KOH) | Indazole, Aryl Iodide/Bromide | Classic method; often requires high temperatures. |

| Buchwald-Hartwig Amination | Pd Catalyst / Phosphine (B1218219) Ligand | Indazole, Aryl Halide/Triflate | High functional group tolerance; milder conditions. nih.gov |

| Chan-Lam Coupling | Cu(OAc)₂ / Base | Indazole, Arylboronic Acid | Base-free conditions possible; complementary to palladium methods. organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forging the N-phenyl bond in 2-phenylindazoles. The Buchwald-Hartwig amination is a prominent example, enabling the N-arylation of various nitrogen-containing heterocycles, including indazoles, with aryl halides and triflates. nih.govnih.gov These reactions are prized for their high efficiency, broad substrate scope, and tolerance of diverse functional groups. The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand, base, and solvent is crucial for optimizing reaction outcomes and ensuring high regioselectivity for the N-2 position. nih.govmit.edu

In addition to coupling pre-formed indazole rings, palladium catalysts can be used in sequential or one-pot procedures. For instance, a flexible synthesis of 1,3-diarylsubstituted indazoles has been developed utilizing a two-step sequence involving a Suzuki cross-coupling at the C3 position, followed by a copper- or palladium-catalyzed N-arylation at the N1 or N2 position. nih.gov Another approach involves the direct C3 arylation of 1H-indazoles "on water" using a palladium acetate (B1210297) catalyst with a phosphine ligand, demonstrating the advancement towards more sustainable synthetic protocols. mdpi.com

Table 2: Selected Conditions for Palladium-Catalyzed N-Arylation of Indazoles

| Palladium Source | Ligand | Base | Solvent | Temperature | Reference |

| Pd(dppf)Cl₂ | PPh₃ | Ag₂CO₃ | Water | 50-100 °C | mdpi.com |

| Pd(OAc)₂ | (not specified) | KOAc | DMA | 150 °C | mdpi.com |

| Pd₂(dba)₃ | Bulky, electron-rich phosphines | (not specified) | (not specified) | (not specified) | organic-chemistry.org |

Derivatization and Functionalization of the this compound Scaffold

The this compound core is a valuable platform for creating diverse molecular architectures. The nitro group and the phenyl ring serve as key handles for introducing additional complexity and functionality.

The nitro group at the C-5 position is a versatile functional group primarily utilized as a precursor to the corresponding 5-aminoindazole. The reduction of the aromatic nitro group is a robust and high-yielding transformation that opens up a vast array of subsequent chemical modifications. This conversion is typically achieved using several standard methods:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. nih.govcommonorganicchemistry.com This method was used in the synthesis of 5-amino-2-phenyl-1H-indole, a close structural analog. nih.gov

Metal-Acid Systems: A classic and cost-effective method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.commasterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is often used when other reducible functional groups are present in the molecule. masterorganicchemistry.com

The resulting 5-amino-2-phenylindazole is a crucial intermediate, particularly for the synthesis of urea (B33335) derivatives and other conjugates. rowan.edunih.gov

The ability to introduce various substituents onto the 2-phenyl ring is essential for tuning the physicochemical and biological properties of the final compounds. The synthesis of 2-phenylindazole derivatives accommodates a wide range of functional groups on the phenyl ring, including both electron-donating and electron-withdrawing groups. researchgate.net

For example, in the synthesis of a series of 2-phenyl-2H-indazole derivatives via Cadogan cyclization, various substituted anilines were used as starting materials. researchgate.netresearchgate.net This allowed for the incorporation of groups such as methoxy (B1213986) (–OCH₃), chloro (–Cl), and nitro (–NO₂) onto the 2-phenyl moiety. The presence of strong electron-withdrawing groups on the phenyl ring has been noted to favorably influence the antiprotozoal activity of these compounds. researchgate.net Similarly, studies on related heterocyclic systems like 2-phenylbenzoxazoles show that substituents on the phenyl ring, such as methoxy and N,N-diethyl groups, significantly impact the molecule's activity, demonstrating the importance of this synthetic variation. mdpi.com

A significant application of the this compound scaffold is in the synthesis of N-phenylindazolyl diarylureas. rowan.edunih.govresearchgate.net These complex molecules are constructed in a straightforward, multi-step sequence that highlights the utility of the functional handles on the parent scaffold.

The typical synthetic pathway is as follows:

Reduction: The starting material, a substituted this compound, undergoes reduction of the nitro group to form the corresponding 5-amino-2-phenylindazole, as described in section 2.4.1. rowan.edunih.gov

Urea Formation: The newly formed 5-amino group is then reacted with a suitably substituted phenyl isocyanate. This reaction forms the characteristic diarylurea linkage, connecting the indazole core to another phenyl ring. rowan.edunih.gov

This synthetic strategy is highly modular, allowing for the creation of large libraries of compounds by systematically varying the substituents on both the 2-phenyl ring of the indazole and the phenyl isocyanate coupling partner. rowan.edu This modularity was exploited to synthesize a series of novel N-phenylindazole-based diarylureas for evaluation as potential anti-cancer agents. nih.govresearchgate.netorcid.org

Advanced Mechanistic Investigations of 5 Nitro 2 Phenylindazole Transformations

Reaction Mechanisms in Reductive Cyclizations to Form Indazoles

The synthesis of the indazole core structure through reductive cyclization of ortho-nitroaryl compounds is a cornerstone of heterocyclic synthesis. In the context of forming 2-substituted indazoles like 5-Nitro-2-phenylindazole, the starting material would typically be a derivative of an o-nitrobenzylideneamine. The reaction involves the deoxygenation of the nitro group and subsequent cyclization.

Tervalent phosphorus reagents, such as triethyl phosphite (B83602) (P(OEt)₃), are widely employed for the reductive cyclization of nitro compounds to form various nitrogen-containing heterocycles, including indazoles. orgsyn.org The primary role of these reagents is to act as an oxygen acceptor, facilitating the deoxygenation of the nitro group.

The reaction mechanism is initiated by a nucleophilic attack of the phosphorus atom on one of the oxygen atoms of the nitro group. sci-hub.sersc.org This step is generally considered the rate-determining step. The process is believed to proceed through a series of intermediates, ultimately leading to the removal of oxygen from the nitro group and the formation of a phosphorus(V) oxide, such as triethyl phosphate. sci-hub.senasa.gov While a nitrene intermediate is often proposed in such deoxygenations, evidence suggests that for some reductive cyclizations leading to indoles and indazoles, the cyclization may occur concertedly or after the initial deoxygenation step, without the formation of a free nitrene.

Kinetic studies on the reductive cyclization of N-o-nitrobenzylideneanilines to form 2-arylindazoles using triethyl phosphite have provided significant insights. sci-hub.se These studies confirm the nucleophilic character of the attack by the phosphorus reagent. The reactivity of acyclic tervalent phosphorus reagents in the conversion of N-o-nitrobenzylideneaniline to 2-phenylindazole follows a distinct order, highlighting the influence of the substituents on the phosphorus atom. sci-hub.se

Table 1: Reactivity Order of Acyclic Tervalent Phosphorus Reagents

| Reagent | Relative Reactivity |

| (Me₂N)₃P | Highest |

| (EtO)₂PMe ~ EtOPPh₂ | High |

| EtOP(NEt₂)₂ ~ EtO-PNC₄H₁₀ | Medium |

| (MeO)₃P ~ (EtO)₃P ~ (PrⁱO)₃P | Lowest |

| This table is based on kinetic studies of the conversion of N-o-nitrobenzylideneaniline to 2-phenylindazole. sci-hub.se |

The transformation of a nitro-substituted precursor to an indazole is fundamentally driven by nucleophilic interactions. In the case of reductive cyclization using tervalent phosphorus reagents, the initial step is the nucleophilic attack by the phosphorus on an oxygen of the nitro group. sci-hub.sersc.org

Following the initial deoxygenation, the resulting intermediate, often proposed to be a nitroso species, undergoes an intramolecular nucleophilic attack. In the formation of a 2-substituted indazole from an o-nitrobenzylideneamine, the imine nitrogen acts as the nucleophile, attacking the nitrogen atom of the nitroso group to form the N-N bond of the indazole ring. nih.gov The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, a principle that governs many reactions in nitro-substituted aromatics. libretexts.orgmdpi.com

Insights into Intramolecular Rearrangements Affecting Indazole Derivatives

Indazole derivatives are known to undergo various intramolecular rearrangements, often influenced by reaction conditions and the nature of substituents. While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the general behavior of indazoles provides valuable insights. One of the most well-known rearrangements is the Smiles rearrangement and its variants, which involve intramolecular nucleophilic aromatic substitution. researchgate.net In these reactions, a suitable nucleophilic center within a side chain attached to the indazole ring can attack an electrophilic position on the aromatic core, leading to a rearranged product.

For instance, in related heterocyclic systems, rearrangements can be triggered by strong bases or during certain synthetic transformations. researchgate.net The presence of the electron-withdrawing nitro group at the 5-position of this compound would significantly influence the electronic distribution in the indazole ring system, potentially facilitating or directing such rearrangements. The nitro group would activate the ring towards nucleophilic attack, which is a key step in many rearrangement processes. researchgate.net

Influence of Electronic and Steric Factors on Reaction Outcomes

The outcome of chemical reactions involving this compound and its precursors is significantly governed by electronic and steric factors.

Electronic Effects: The presence of the nitro group (-NO₂) at the 5-position has a profound electronic influence. As a strong electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. libretexts.org In the reductive cyclization to form 2-arylindazoles from N-o-nitrobenzylideneanilines, substituents on the N-phenyl ring also exert a noticeable electronic effect. Electron-donating groups on the aniline (B41778) ring increase the rate of cyclization, while electron-withdrawing groups decrease it, which is consistent with a mechanism where the phosphorus reagent acts as a nucleophile. sci-hub.se

Table 2: Effect of Substituents on the Rate of Reductive Cyclization

| Substituent (Y) on N-phenyl ring of o-NO₂C₆H₄CH=NC₆H₄Y | Pseudo-first-order rate constant (10⁻⁵ s⁻¹) |

| p-MeO | 52.2 |

| p-Me | 41.7 |

| H | 30.2 |

| p-Cl | 20.9 |

| p-Br | 20.1 |

| p-CO₂Et | 11.2 |

| p-CN | 9.0 |

| p-NO₂ | 8.2 |

| Data from the triethyl phosphite-induced reduction of N-o-nitrobenzylideneanilines. sci-hub.se |

Steric Effects: Steric hindrance can play a crucial role in directing the regioselectivity of reactions and influencing reaction rates. nih.govresearchgate.net In the synthesis of indazoles, bulky substituents near the reaction center can hinder the approach of reagents, potentially leading to lower yields or favoring the formation of one regioisomer over another. nih.gov For example, in the Davis-Beirut reaction for indazole synthesis, bulky alcohols can impede the reaction. nih.gov Similarly, in catalytic C-H functionalization reactions of related N-aryl heterocycles, sterically hindered substrates can sometimes lead to increased yields, which is attributed to a steric acceleration during the reductive elimination step. rsc.org For this compound, the phenyl group at the N-2 position introduces a degree of steric bulk that can influence its reactivity in subsequent transformations.

Catalytic Pathways Involving this compound as a Substrate or Intermediate

While specific catalytic pathways using this compound as a substrate are not widely reported, the broader field of catalytic transformations of nitroarenes provides a strong basis for understanding its potential reactivity. Nitroarenes are versatile substrates in catalysis, often undergoing reductive transformations. mdpi.com

Catalytic hydrogenation is a common method for the reduction of nitro groups. mdpi.com For this compound, this would lead to 5-Amino-2-phenylindazole, a valuable building block for further chemical synthesis. Various catalysts, including those based on platinum, palladium, and manganese, are effective for the chemoselective hydrogenation of nitroarenes, often tolerating other functional groups. mdpi.com

Furthermore, catalytic systems have been developed for the Cadogan reductive cyclization itself, where a phosphine (B1218219) catalyst is used in conjunction with a stoichiometric reductant. mit.edumit.edu This approach improves the atom economy of the reaction. For instance, a strained phosphetane (B12648431) has been shown to be a highly effective catalyst for the reductive cyclization of N-phenyl o-nitrobenzaldimine to 2-phenylindazole, being significantly faster than acyclic phosphine reagents. mit.edumit.edu Such catalytic cycles typically involve the in situ regeneration of the active P(III) species from the P(V) oxide. mit.edu

The nitro group in compounds like this compound can also direct catalytic C-H functionalization reactions, allowing for the introduction of new substituents onto the aromatic ring. rsc.org

In Depth Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

For 5-Nitro-2-phenylindazole, the ¹H NMR spectrum would reveal the chemical environment of each proton, their integrations corresponding to the number of protons, and their coupling patterns (singlet, doublet, triplet, etc.) indicating adjacent protons. The aromatic region would be complex, showing signals for the protons on both the phenyl and the nitro-substituted indazole rings. The electron-withdrawing nature of the nitro group would significantly deshield protons on the indazole ring, shifting their signals to a higher frequency (higher ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly attached to the electronegative nitro and nitrogen groups would be expected to appear at a lower field (higher ppm).

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, the expected data can be represented in the following format.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indazole Protons | Data not available | Data not available | Data not available |

| Phenyl Protons | Data not available | Data not available | Data not available |

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Indazole Carbons | Data not available |

| Phenyl Carbons | Data not available |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

For this compound (molecular formula: C₁₃H₉N₃O₂), the theoretical exact mass is 239.0695 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm this elemental composition with high accuracy. Techniques like Electrospray Ionization (ESI-MS) are typically used to generate the protonated molecular ion [M+H]⁺ at m/z 240.0768.

The fragmentation of nitroaromatic compounds under mass spectrometry conditions often follows characteristic pathways. The most common fragmentations observed for related nitroindole structures involve the loss of the nitro group components. Key expected fragmentation pathways for this compound would include:

Loss of NO₂: A primary fragmentation involving the cleavage of the C-NO₂ bond, leading to a significant fragment ion at [M-46]⁺.

Loss of NO: Expulsion of a nitric oxide radical, resulting in an [M-30]⁺ ion.

Decarbonylation: Subsequent loss of CO from fragment ions can also occur.

These fragmentation patterns provide a fingerprint that helps to confirm the presence of the nitro group and the aromatic core.

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₀N₃O₂⁺ | 240.0768 | Protonated molecular ion |

| [M-NO₂]⁺ | C₁₃H₉N₂⁺ | 193.0760 | Loss of nitro group |

| [M-NO]⁺ | C₁₃H₉N₂O⁺ | 209.0709 | Loss of nitric oxide |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The most prominent peaks would be associated with the nitro group, which exhibits two strong stretching vibrations:

Asymmetric N-O Stretch: Typically found in the range of 1550-1475 cm⁻¹.

Symmetric N-O Stretch: Usually observed between 1360-1290 cm⁻¹.

Other significant absorptions would include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (typically in the 1625-1400 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), provides information about the conjugated π-electron system. As a highly conjugated aromatic system, this compound is expected to show strong absorption bands in the UV region. These absorptions correspond to π→π* and n→π* electronic transitions. The presence of the nitro group, an auxochrome, would likely cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted 2-phenylindazole.

| Spectroscopy Type | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | ~1550-1475 | Asymmetric NO₂ Stretch |

| IR | ~1360-1290 | Symmetric NO₂ Stretch |

| IR | >3000 | Aromatic C-H Stretch |

| IR | ~1625-1400 | Aromatic C=C Stretch |

| UV-Vis | Data not available | π→π* and n→π* transitions |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assemblies

While a crystal structure for this compound itself is not available in the search results, the structure of a closely related derivative, 5-[(5-nitro-1H-indazol-1-yl)methyl]isoxazole, provides significant insight into the expected molecular geometry and packing. nih.gov In this derivative, the 5-nitroindazole (B105863) unit is nearly planar. nih.gov The nitro group is only slightly twisted out of the indazole plane by approximately 6.5°, indicating substantial conjugation with the aromatic system. nih.gov Similarly, the pendant phenyl group is nearly coplanar with the indazole ring. nih.gov This planarity is a key feature of the molecule's solid-state architecture.

The crystal packing is dictated by a combination of non-covalent interactions that assemble the molecules into a stable, three-dimensional lattice. In the crystal structure of the related 5-nitroindazole derivative, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing arise from H···H (36.3%), O···H/H···O (23.4%), C···H/H···C (13.4%), and N···H/H···N (11.4%) contacts. nih.gov This indicates that van der Waals forces and weaker hydrogen bonds are the primary drivers of the supramolecular assembly. The stacks of molecules are further linked by C—H⋯O hydrogen bonds, demonstrating the role of the nitro group's oxygen atoms as hydrogen bond acceptors. nih.gov

Hydrogen bonding and aromatic stacking are crucial interactions in determining the solid-state structure of such molecules. The nitro group, while generally considered a poor hydrogen bond acceptor compared to carbonyls or ethers, can participate in weak C—H⋯O interactions, particularly with activated aromatic C-H donors. researchgate.netunl.edu These interactions, though weak, can collectively provide significant stabilization to the crystal lattice.

Aromatic (π–π) stacking is a dominant feature in the packing of planar, electron-rich systems. researchgate.netnih.gov In the crystal structure of the 5-nitroindazole derivative, oblique stacks are formed through π–π stacking interactions between the indazole unit of one molecule and the pendant phenyl rings of adjacent molecules. nih.gov This type of offset or staggered stacking is common for aromatic rings and contributes significantly to the cohesive energy of the crystal. wikipedia.org The interplay between these stacking forces and the hydrogen bonding networks defines the final crystal architecture.

Advanced Spectroscopic Probes for Reactive Intermediates (e.g., ESR for Nitrenes)

Aromatic nitro compounds can serve as precursors to highly reactive intermediates, such as nitrenes, upon photolysis or thermolysis. These intermediates are often studied using advanced spectroscopic techniques like Electron Spin Resonance (ESR) spectroscopy, which is capable of detecting species with unpaired electrons (i.e., radicals and triplet states).

While no specific ESR study on this compound was found, studies on analogous compounds like para-nitroaniline demonstrate the methodology. researchgate.net Photolysis of such compounds can lead to the formation of a triplet nitrene, which is an ESR-active species. The technique can be used to characterize the electronic structure and reactivity of these transient intermediates, which are often involved in subsequent chemical transformations. researchgate.net

Theoretical and Computational Studies on 5 Nitro 2 Phenylindazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in elucidating the electronic structure and molecular geometry of 5-nitro-2-phenylindazole. amazonaws.comrsc.orgscirp.org These methods provide a detailed picture of the molecule's electron distribution, bond lengths, and bond angles.

DFT calculations are a cornerstone for studying the electronic properties of molecules. nih.govimist.ma By solving the Schrödinger equation with approximations for the exchange-correlation functional, DFT can accurately predict the ground-state geometry of this compound. These calculations are crucial for understanding the molecule's stability and preferred spatial arrangement. rjmseer.com Furthermore, TD-DFT is widely employed to investigate the excited states of molecules, offering insights into their absorption spectra and photophysical properties. rsc.orgscirp.org The combination of DFT and TD-DFT allows for a comprehensive understanding of both the ground and excited electronic states of the compound. amazonaws.com

Prediction of Reactivity Descriptors and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical compounds. wikipedia.orgresearchgate.net This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical in determining how a molecule will interact with other chemical species. libretexts.orgufla.br

For this compound, the HOMO and LUMO energies, and the resulting energy gap (ΔE = ELUMO - EHOMO), are key reactivity descriptors. nih.gov A smaller energy gap generally indicates higher reactivity. The distribution of HOMO and LUMO densities across the molecule highlights the most probable sites for electrophilic and nucleophilic attack, respectively. bhu.ac.in Various quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Calculated Quantum Chemical Reactivity Descriptors

| Parameter | Symbol | Formula |

| Ionization Potential | IP | -EHOMO |

| Electron Affinity | EA | -ELUMO |

| Electronegativity | χ | (IP + EA) / 2 |

| Chemical Hardness | η | (IP - EA) / 2 |

| Chemical Softness | S | 1 / (2η) |

| Electrophilicity Index | ω | χ² / (2η) |

These descriptors, calculated using DFT, offer a detailed understanding of the chemical behavior of this compound. nih.gov

Computational Modeling of Reaction Transition States and Pathways

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, including the identification of transition states and reaction intermediates. mit.edumdpi.com Understanding the transition state, a fleeting and high-energy structure, is crucial for determining the mechanism and kinetics of a reaction. mit.edu

For reactions involving this compound, computational methods can be used to model the energetic profiles of various possible reaction pathways. copernicus.orgresearchgate.net By calculating the activation energies associated with different transition states, researchers can predict the most favorable reaction mechanism. mit.edu This is particularly valuable for understanding reactions that are difficult to study experimentally due to short-lived intermediates or complex reaction networks. mdpi.com Recent advances in machine learning are further accelerating the process of predicting transition state structures. mit.edu

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. libretexts.orgscribd.com Each conformation has a specific potential energy, and the study of these energetic profiles helps to identify the most stable conformers. libretexts.org

For this compound, the rotation around the bond connecting the phenyl group to the indazole core leads to different conformations. Computational methods can be used to calculate the potential energy as a function of the dihedral angle of this rotation. rsc.org This analysis reveals the energy barriers between different conformers and the relative populations of each conformation at a given temperature. rsc.orgnih.gov The most stable conformation is the one with the lowest potential energy, which is often a result of minimizing steric hindrance and optimizing electronic interactions. libretexts.org

Simulations of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for simulating various spectroscopic properties, which can then be compared with experimental data for structure validation and interpretation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. nih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.govdiva-portal.org By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be assigned. nih.gov The accuracy of these predictions can be improved by considering the effects of molecular dynamics and averaging over different conformations. cam.ac.uk

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, providing a theoretical vibrational spectrum. nih.gov This calculated spectrum can be compared with the experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and modes of vibration within the this compound molecule.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) and molecular docking simulations are powerful computational techniques used to study the interaction of a small molecule (ligand), such as this compound, with a biological target, typically a protein or nucleic acid. nih.govnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target molecule. nih.gov For this compound, docking studies can identify potential binding sites on a target protein and estimate the binding affinity. nih.govresearchgate.net The results of docking simulations can provide insights into the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. researchgate.net

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. nih.govresearchgate.net Starting from a docked pose, an MD simulation can assess the stability of the binding mode and explore conformational changes in both the ligand and the target. nih.govnih.gov These simulations can reveal the flexibility of the complex and provide a more realistic picture of the binding event. acs.org

Computational Approaches to Supramolecular Organization

Computational methods are also employed to understand how molecules of this compound might self-assemble into larger, ordered structures, a phenomenon known as supramolecular organization. nih.gov These studies can predict how intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions, govern the packing of molecules in the solid state or their aggregation in solution.

By simulating the interactions between multiple this compound molecules, researchers can gain insights into the formation of dimers, clusters, and potentially crystalline structures. These computational approaches can complement experimental techniques like X-ray crystallography in understanding the solid-state packing and its influence on the material's properties.

Structure Activity Relationships Sar in Preclinical in Vitro Models

Antiproliferative and Cytotoxic Activities in Established Cancer Cell Lines

The indazole nucleus is a recognized pharmacophore in the development of anticancer agents. semanticscholar.org Derivatives of 5-nitro-1H-indole-2,3-dione, a related structural class, have been evaluated for their cytotoxic effects against a panel of human tumor cell lines. istanbul.edu.tr

The cytotoxic potential of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its phenyl rings. Studies on related nitro-based indazoles and indolinones have provided insights into these relationships.

For instance, a series of new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives were synthesized and evaluated for their antiproliferative activity. The nitro-based indazoles, specifically compounds 11a , 11b , 12a , and 12b , demonstrated notable activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values ranging from 5 to 15 μM. doaj.org

In another study, hybrid compounds of combretastatin (B1194345) A-4 and 2,3-diphenyl-2H-indazole were synthesized. The results indicated that the complete 2,3-diphenyl-2H-indazole scaffold is crucial for the cytotoxic effect. semanticscholar.org Compound 5 from this series, a 2,3-diphenyl-2H-indazole hybrid, showed potent cytotoxic activity against HeLa (cervical cancer), SK-LU-1 (lung cancer), and K562 (chronic myelogenous leukemia) cell lines, with IC₅₀ values of 0.16 μM, 6.63 μM, and 7.12 μM, respectively. semanticscholar.orgnih.gov This compound was significantly more active than its counterpart 6 , highlighting the sensitivity of the structure to minor modifications. nih.gov Specifically, compound 5 was 116 times more active against HeLa cells than the reference drug cisplatin. semanticscholar.orgnih.gov

Furthermore, the evaluation of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones revealed that the introduction of N-Mannich bases could enhance cytotoxicity. The most active compound identified was 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N(chlorophenyl)thiosemicarbazone (4l) , which showed marked effects on a non-small cell lung cancer cell line (HOP-62) and leukemia cell lines (HL-60(TB) and MOLT-4). istanbul.edu.tr

| Compound | Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| Nitro-based indazoles (11a, 11b, 12a, 12b) | NCI-H460 (Lung) | 5-15 μM | doaj.org |

| Compound 5 (2,3-diphenyl-2H-indazole hybrid) | HeLa (Cervical) | 0.16 μM | semanticscholar.orgnih.gov |

| Compound 5 (2,3-diphenyl-2H-indazole hybrid) | SK-LU-1 (Lung) | 6.63 μM | nih.gov |

| Compound 5 (2,3-diphenyl-2H-indazole hybrid) | K562 (Leukemia) | 7.12 μM | nih.gov |

| Compound 4l (1-morpholinomethyl-5-nitroindole-2,3-dione derivative) | HOP-62 (Lung) | log₁₀ GI₅₀ < -8.00 | istanbul.edu.tr |

| Compound 4l (1-morpholinomethyl-5-nitroindole-2,3-dione derivative) | HL-60(TB) (Leukemia) | log₁₀ GI₅₀ -6.30 | istanbul.edu.tr |

| Compound 4l (1-morpholinomethyl-5-nitroindole-2,3-dione derivative) | MOLT-4 (Leukemia) | log₁₀ GI₅₀ -6.18 | istanbul.edu.tr |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.gov The ability of endothelial cells to form tube-like structures in vitro is a key model for studying angiogenesis. nih.gov N-phenylindazole-containing diarylureas, which are structurally related to clinical angiogenesis inhibitors, have been investigated for their antiangiogenic potential. nih.gov Lead candidates from this class were shown to reduce the tube length of Human Umbilical Vein Endothelial Cells (HUVECs) at non-toxic concentrations, suggesting that their mechanism of action may involve the inhibition of angiogenesis, potentially by interfering with VEGF stimulatory pathways. nih.gov

Antimicrobial and Antiprotozoal Efficacy

The 5-nitro-substituted heterocyclic scaffold is a well-established pharmacophore in the development of antimicrobial and antiprotozoal agents. The nitro group is often crucial for activity, undergoing bioreduction in pathogens to generate reactive nitrogen species that induce cellular damage. mdpi.commdpi.com

Derivatives of 2-phenyl-2H-indazole have shown significant antiprotozoal activity against a range of pathogens, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. researchgate.netresearchgate.net Biological evaluation has revealed that the presence of electron-withdrawing groups on the 2-phenyl ring enhances antiprotozoal activity. researchgate.netresearchgate.net

In the context of Chagas disease, caused by Trypanosoma cruzi, 5-nitroindazole (B105863) derivatives have emerged as promising candidates. mdpi.comresearchgate.net A study of 5-nitroindazolin-3-one derivatives found that the addition of a nitro group at the 5-position of the indazolone structure enhanced trypanocidal activity. mdpi.com The mechanism is believed to involve the activation of the nitro group by parasite-specific nitroreductases (NTRs), leading to oxidative stress. mdpi.com Compound 5a (5-nitro-2-picolyl-indazolin-3-one) from this series showed the most potent activity against both epimastigote (IC₅₀ 1.1 μM) and trypomastigote (IC₅₀ 5.4 μM) forms of T. cruzi, with a selectivity index superior to the standard drug nifurtimox. mdpi.com The lipophilicity of the compounds was also found to influence their activity. mdpi.com Another study corroborated the importance of a 2-picolyl substituent for activity against T. cruzi. mdpi.com

| Compound | Parasite Form | Activity (IC₅₀) | Source |

|---|---|---|---|

| 5a (5-nitro-2-picolyl-indazolin-3-one) | Epimastigotes | 1.1 ± 0.3 μM | mdpi.com |

| Trypomastigotes | 5.4 ± 1.0 μM | mdpi.com |

The antibacterial potential of related nitro-substituted indoles and indazoles has also been explored. A series of 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives were tested for antibacterial activity. Compounds 12a and 13b showed activity against Neisseria gonorrhoeae with MIC values of 250 and 62.5 μg/mL, respectively, and importantly, displayed no hemolytic activity against human red blood cells. doaj.org

Studies on 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases observed growth inhibition of Gram-positive bacteria, with little to no effect on Gram-negative bacteria and no antifungal activity. nih.gov In contrast, other indole (B1671886) derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties exhibited a broad spectrum of activity against both bacteria (including MRSA) and fungi, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov For 2-phenyl-1H-indoles, para-nitro substitution on the phenyl ring was found to be effective against Enterobacter sp. ijpsonline.com

| Compound | Bacteria | Activity (MIC) | Source |

|---|---|---|---|

| Compound 12a | N. gonorrhoeae | 250 μg/mL | doaj.org |

| Compound 13b | N. gonorrhoeae | 62.5 μg/mL | doaj.org |

Enzyme Inhibition and Receptor Modulation Studies

The search for targeted therapies has led to the investigation of indazole derivatives as enzyme inhibitors. Structurally related 5-nitroisatin (B147319) derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme relevant to cancer therapy. semanticscholar.org An ADMET (absorption, distribution, metabolism, excretion, toxicity) analysis predicted that these derivatives could act as inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4. semanticscholar.org

In the field of antiviral research, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been synthesized as potential multitarget HIV-1 inhibitors. nih.gov These compounds were designed to dually target the polymerase and RNase H functions of the HIV-1 reverse transcriptase. Further studies revealed that these compounds could also block HIV-1 integrase, with compound 10a being identified as a promising lead for further development. nih.gov

Other Pharmacological Modalities Investigated in In Vitro Systems (e.g., Vasorelaxant Activity of Related Nitro-Heterocycles)

Indazole derivatives have been recognized for a variety of pharmacological effects, including vasorelaxant properties. acs.orgnih.gov This activity is often linked to the modulation of nitric oxide (NO) signaling pathways.

Studies on different nitroindazole isomers have revealed their potential as inhibitors of nitric oxide synthase (NOS). 7-Nitroindazole (B13768), in particular, is a well-characterized selective inhibitor of neuronal NOS (nNOS). sdbonline.org The inhibition of NOS can have complex effects on the vasculature. While systemic inhibition of NOS can lead to vasoconstriction, the selective inhibition of nNOS by compounds like 7-nitroindazole has been shown to not significantly affect mean arterial pressure in animal models, suggesting a more nuanced role. sdbonline.org The antinociceptive effects of 7-NI in mice have been correlated with the inhibition of central NOS activity without affecting vascular endothelial cell NOS. sdbonline.org

Long-term treatment with 7-nitroindazole has been associated with arterial wall hypotrophy and reduced contractile efficiency. The vasorelaxant activity of indazole derivatives is often attributed to their ability to stimulate NO release and increase cyclic guanosine (B1672433) monophosphate (cGMP) levels. The position of the nitro group on the indazole ring is a key determinant of activity. For example, 7-nitroindazole and 6-nitroindazole (B21905) showed antinociceptive activity, whereas 5-nitroindazole produced sedation at similar doses. sdbonline.org

Interactive Table: Pharmacological Effects of Nitroindazole Derivatives

Cheminformatics and QSAR Approaches in 5-Nitro-2-phenylindazole Derivatives Research

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds and to guide the rational design of new, more potent molecules. These approaches are particularly valuable for optimizing lead compounds by identifying the key physicochemical properties and structural features that govern their activity.

For nitroaromatic compounds, including derivatives of this compound, QSAR models are crucial for predicting activities ranging from antimicrobial and antiviral to toxicological effects like mutagenicity. A typical QSAR study involves several steps:

Data Curation: Assembling a dataset of compounds with measured biological activity.

Descriptor Calculation: Generating a wide range of molecular descriptors that encode the structural, physicochemical, and electronic properties of the molecules.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external test sets.

In the context of this compound derivatives, QSAR studies could elucidate the influence of substituents on the phenyl ring and other positions of the indazole core. For example, a QSAR study on antitubercular nitroimidazoles revealed that lowering the electron-donating nature of substituents at the 2-position significantly reduced potency. Another study on N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides used multivariate approaches like hierarchical cluster analysis and principal component analysis to guide the design of novel compounds with enhanced trypanocidal activity.

Cheminformatics tools also enable virtual screening, where large compound libraries are computationally screened against a biological target to identify potential hits. For this compound derivatives, this could involve docking simulations to predict binding modes and affinities to targets like kinases or viral enzymes. The development of 4D-QSAR models, which account for the conformational flexibility of molecules, has also been applied to kinase and HIV-1 integrase inhibitors. By combining these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the drug discovery process.

Applications and Advanced Materials Science Research Potentials

Exploration as Ligands in Coordination Chemistry and Metal Complexes

Indazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry. researchgate.netresearchgate.net The nitrogen atoms in the heterocyclic ring can donate lone pairs of electrons to form stable complexes with a variety of transition metals. The introduction of a nitro group, as in 5-Nitro-2-phenylindazole, can modify the ligand's electronic properties, influencing the stability, reactivity, and catalytic potential of the resulting metal complexes.

The synthesis of organometallic complexes typically involves the reaction of a ligand with a metal salt in a suitable solvent. While direct reports on the synthesis of metal complexes using this compound as a ligand are not prominent in the reviewed literature, the synthesis of complexes with structurally similar ligands is well-documented. These methods provide a blueprint for the potential synthesis of this compound complexes.

For instance, transition metal complexes of Schiff bases derived from 5-nitrosalicylaldehyde have been prepared by reacting the ligand with metal chlorides in ethanol (B145695). researchgate.net Similarly, complexes of a new thiazole (B1198619) azo dye ligand containing a nitro group were synthesized by reacting the ligand with metal salts in an alkaline alcoholic solution. researchgate.net A rhodium-catalyzed dehydrogenative C-H/N-H functionalization has been used to construct complex indazolo[1,2-a]cinnolines from N-phenylindazole and alkynes, demonstrating the reactivity of the indazole core in forming complex organometallic structures. rsc.org

A general approach for preparing complexes involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates) in a solvent like methanol (B129727) or ethanol, sometimes with the addition of a base to deprotonate the ligand, followed by stirring at room temperature or under reflux. nih.govnih.gov

Table 1: Examples of Synthesis Conditions for Related Metal Complexes

| Ligand | Metal Salt(s) | Solvent | Conditions | Resulting Complex Type | Reference |

|---|---|---|---|---|---|

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Co(II), Cu(II), Ni(II), Fe(II) salts | Methanol | Triethylamine catalyst, 24h stirring at RT | M-L complexes | nih.gov |

| Schiff base of 5-nitro salicylaldehyde (B1680747) and p-anisidine | Co(II), Cu(II), Ni(II) chlorides | Ethanol | Not specified | Tetrahedral Co(II), Ni(II); Binuclear Cu(II) | researchgate.net |

| N-phenylindazole | Diphenyl acetylene, [Cp*RhCl₂]₂ | t-AmOH | AgSbF₆ additive, Cu(OAc)₂·H₂O oxidant, 100°C for 6h | Indazolo[1,2-a]cinnoline | rsc.org |

Characterization of these complexes typically employs a suite of analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) helps to elucidate the structure of the ligands and their complexes in solution. researchgate.netnih.gov UV-Visible spectroscopy provides information about the electronic transitions within the complex, while techniques like atomic absorption spectroscopy and elemental analysis confirm the metal-to-ligand stoichiometry. researchgate.netnih.gov

Metal complexes are cornerstones of modern catalysis, driving a vast array of organic transformations. orientjchem.org The catalytic properties of a complex are tuned by both the metal center and the electronic nature of its ligands. nih.gov While specific catalytic studies on this compound complexes are scarce, the potential for such applications can be inferred from related systems.

The electron-withdrawing nitro group in this compound would make it a π-acceptor ligand. This property can stabilize low-valent metal centers and modulate the redox potential of the complex, which is crucial for many catalytic cycles. For example, NHC-Cu(I) complexes have been shown to be effective catalysts for reactions involving substrates with a range of functional groups, including nitro groups. beilstein-journals.org Nickel(II) coordination polymers have demonstrated robust catalytic activity in the reduction of nitrophenols, a reaction of significant environmental importance. mdpi.com Furthermore, ruthenium-catalyzed C-H functionalization reactions are influenced by the electronic properties of the directing groups, with electron-withdrawing substituents affecting reactivity. bath.ac.uk This suggests that a this compound ligand could direct metal-catalyzed C-H functionalization on one of its phenyl rings.

Table 2: Catalytic Applications of Analogous Metal Complexes

| Complex Type | Reaction Catalyzed | Key Findings | Reference |

|---|---|---|---|

| Nickel(II)–cyamelurate coordination polymer | 4-nitrophenol reduction | Robust catalyst, maintained >80% conversion after 5 cycles. | mdpi.com |

| Ni(II)-Aroylhydrazone Complexes | Nitroaldol (Henry) reaction | Efficient for C-C bond formation, producing β-nitroalcohols. | mdpi.com |

| Terpyridine-metal complexes | Various, including C-C coupling | TPY ligand stabilizes metal cations, promoting catalytic activity. | nih.gov |

Given these precedents, it is plausible that metal complexes of this compound could find use as catalysts in reactions such as reductions, oxidations, and C-C cross-coupling reactions. The combination of the indazole scaffold, known to support catalysis, with the electronic influence of the nitro group presents a promising avenue for the design of novel catalysts.

Integration into Novel Functional Materials

The search for new materials with tailored electronic, optical, and structural properties is a driving force in materials science. The molecular structure of this compound makes it an attractive building block for the construction of such functional materials.

Self-assembly is a powerful bottom-up approach for creating well-defined nanostructures from molecular components. chemistnotes.comulster.ac.uk The process relies on non-covalent interactions between building blocks to form ordered aggregates. The this compound molecule possesses features conducive to self-assembly and the formation of nanomaterials. The planar aromatic rings can participate in π-π stacking interactions, while the nitro group can engage in dipole-dipole interactions and hydrogen bonding (if suitable donors are present).

The nitrogen atoms of the indazole ring provide coordination sites for creating coordination polymers or metal-organic frameworks (MOFs). rsc.orgmdpi.com These materials consist of metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks. Research on coordination polymers of 5-nitro-tetracyanocyclopentadienide has shown that nitro-substituted ligands can form porous, polymeric structures with interesting electrochemical properties. rsc.org By analogy, this compound could be used as a linker to construct novel coordination polymers with potentially useful catalytic, sensing, or gas storage properties.

Furthermore, the general class of nitroazoles has been identified as useful synthons for creating nanocompounds, highlighting the utility of the nitro-functionalized heterocyclic scaffold in nanotechnology. ethernet.edu.et The ability to predict nanoparticle assembly based on the molecular structures of the drug precursors themselves is an emerging field, where electrotopological descriptors of molecules are used to forecast self-assembly. nih.gov The defined structure of this compound makes it a candidate for such predictive modeling in the design of self-assembling nanosystems.

The electronic properties of indazole derivatives have led to their use in applications such as organic light-emitting diodes (OLEDs). researchgate.net The introduction of a strong electron-withdrawing nitro group onto the aromatic framework, as in this compound, is a well-established strategy for tuning the electronic and optical properties of organic molecules.

The nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduction in the HOMO-LUMO energy gap can shift the absorption and emission spectra of the molecule to longer wavelengths (a bathochromic shift), which is desirable for various optical applications. Studies on indazolo[1,2-a]cinnolines, synthesized from N-phenylindazole, have shown that these compounds exhibit prominent fluorescence properties, particularly in the aggregated or solid state, a phenomenon known as aggregation-induced emission (AIE). rsc.org This makes them suitable for applications like cell imaging.

Furthermore, the presence of strong electron-donating and electron-withdrawing groups within a conjugated system can lead to significant second-order nonlinear optical (NLO) responses. The combination of the phenyl group and the nitro-indazole moiety in this compound creates a donor-π-acceptor type structure, which is a common design motif for NLO materials. Theoretical studies on similar structures confirm that the introduction of nitro groups can substantially enhance NLO properties. nih.gov

Table 3: Optical and Electronic Properties of Related Indazole and Nitro-Aromatic Systems

| Compound/System | Property/Application | Key Finding | Reference |

|---|---|---|---|

| Indazolo[1,2-a]cinnolines | Fluorescence | Exhibit aggregation-induced emission (AIE), useful for cell imaging. | rsc.org |

| 2H-Indazole derivatives | Organic Electronics | Have been applied in organic light-emitting diodes (OLEDs). | researchgate.net |

| DTS(FBTTh₂)₂-based derivatives with nitro groups | Nonlinear Optics (NLO) | The presence of the nitro group lowers the energy gap and enhances NLO response. | nih.gov |

These findings strongly suggest that this compound and its derivatives are promising candidates for the development of new materials for optoelectronics, including OLEDs, sensors, and NLO devices.

Energetic Materials Research Based on Nitroazole Scaffolds

Nitro-substituted nitrogen heterocycles (nitroazoles) form a cornerstone of modern energetic materials research. ethernet.edu.et These compounds are sought after for applications as explosives, propellants, and pyrotechnics due to their high heats of formation, high density, and favorable oxygen balance, which often translate to high detonation performance combined with reduced sensitivity to shock and friction compared to traditional nitroarenes. ethernet.edu.et

The this compound scaffold fits within this class of materials. Key attributes contributing to its energetic potential include:

High Nitrogen Content: The indazole ring contributes two nitrogen atoms, which upon decomposition can form stable N₂ gas, releasing a significant amount of energy.

Nitro Group: The nitro group is the primary energetic functional group (explosophore), providing oxygen for the combustion of the carbon and hydrogen backbone. Energetic materials with C-NO₂ bonds are generally more thermally stable and less sensitive than those with N-NO₂ or O-NO₂ bonds.

Aromatic Stability: The aromaticity of the indazole and phenyl rings contributes to the thermal stability of the molecule, which is a critical safety parameter for energetic materials.

Density: The planar structure and potential for efficient crystal packing can lead to high crystal density, which is a key factor in determining detonation velocity and pressure.

Research into high-energy coordination polymers has also utilized nitro-substituted ligands to create materials with exceptional detonation performance. For example, coordination polymers based on a ligand featuring nitroamino and oxadiazole groups have yielded materials with calculated detonation velocities exceeding 10,000 m/s. rsc.org This highlights a potential dual role for this compound, not only as a standalone energetic molecule but also as a ligand for synthesizing even more powerful energetic coordination polymers.

Table 4: General Properties of Nitroazole-Based Energetic Materials

| Property | General Characteristic | Significance | Reference |

|---|---|---|---|

| Heat of Formation | High positive values | Increases energy release upon decomposition. | ethernet.edu.et |

| Density | Generally high | High density correlates with high detonation velocity and pressure. | ethernet.edu.et |

| Oxygen Balance | More favorable than carbocyclic analogs | A better oxygen balance leads to more complete combustion and higher energy output. | ethernet.edu.et |

| Stability | C-NO₂ bonds enhance thermal stability | Improved safety and handling characteristics. | ethernet.edu.et |

Therefore, this compound is a molecule of considerable theoretical interest in the field of energetic materials. Its synthesis and characterization would provide valuable data for computational models that predict the performance and safety of new high-energy-density materials.

Q & A

Q. What are the recommended synthetic routes for 5-Nitro-2-phenylindazole, and how can reaction conditions be optimized?

The synthesis of 2-phenylindazole derivatives typically involves multi-step reactions, such as cyclization of substituted anilines under ultrasound-assisted conditions (40°C, neat) followed by phosphorylation (P(OEt)₃, reflux) . For nitro-substituted analogs like this compound, nitration steps should be carefully controlled to avoid over-oxidation. Optimization may involve adjusting solvent polarity, reaction time, and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄). Post-synthetic purification via column chromatography or recrystallization is critical, with purity validation using HPLC (>98% purity benchmarks) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- IR Spectroscopy : Identify nitro (N=O) stretching vibrations near 1520–1350 cm⁻¹ and indazole ring C-N stretches at ~1600 cm⁻¹ .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns. Gas chromatography-MS (GC-MS) is suitable for volatile derivatives .

- NMR : Prioritize ¹H and ¹³C NMR to assign aromatic proton environments (e.g., nitro-group-induced deshielding in the indazole ring) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro compound vapors.

- Storage : Store in airtight containers away from reducing agents to prevent explosive decomposition . Safety Data Sheets (SDS) for structurally similar nitroaromatics recommend emergency protocols for skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

- Meta-Analysis : Compare IC₅₀ values across studies while controlling for variables like solvent (DMSO vs. aqueous buffers) .

- Dose-Response Validation : Replicate key assays with standardized protocols (e.g., MTT assays for cytotoxicity) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomer contamination .

Q. What strategies should be employed to establish structure-activity relationships (SAR) for this compound derivatives in drug discovery?

- Systematic Substitution : Introduce functional groups (e.g., halogens, methoxy) at positions 4, 5, or 6 of the indazole ring to assess electronic effects on activity .

- Pharmacophore Modeling : Use computational tools (e.g., molecular docking) to predict interactions with biological targets like kinase enzymes .

- In Vitro/In Vivo Correlation : Validate SAR hypotheses using parallel enzymatic (e.g., kinase inhibition) and phenotypic assays (e.g., antiprotozoal activity) .

Q. How does the nitro group position influence the electronic properties and reactivity of 2-phenylindazole derivatives?

The nitro group at position 5 creates strong electron-withdrawing effects, reducing electron density in the indazole ring. This can be quantified via:

- Hammett Constants (σ) : Compare substituent effects on reaction rates (e.g., σₘ for meta-nitro = 0.71) .

- Cyclic Voltammetry : Measure redox potentials to assess nitro-group reduction susceptibility .

- DFT Calculations : Model charge distribution and frontier molecular orbitals to predict regioselectivity in further derivatization .

Q. What experimental approaches can elucidate the metabolic pathways of this compound in pharmacological studies?

- In Vitro Metabolism : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., nitro-reduction to amine derivatives) .

- LC-MS/MS : Track metabolite formation over time with high sensitivity .

- Isotope Labeling : Incorporate ¹⁵N or ¹³C into the nitro group to trace metabolic fate .

Methodological Notes

- Data Reproducibility : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Resource Integration : Combine open-access spectral databases (e.g., NIST Chemistry WebBook) with proprietary tools for structural elucidation .

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing research data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.